molecular formula C11H12O3 B11904655 2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid

Cat. No.: B11904655
M. Wt: 192.21 g/mol
InChI Key: NDVPTXCXMXLOEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid typically involves the construction of the benzofuran ring system. One common method is the cyclization of appropriate precursors under acidic or basic conditions. For example, a free radical cyclization cascade can be used to construct complex benzofuran derivatives . Another method involves the use of proton quantum tunneling, which offers high yield and fewer side reactions .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve large-scale cyclization reactions using metal catalysts. These methods are designed to maximize yield and minimize by-products. The use of transition-metal catalyzed coupling reactions is also common in the industrial synthesis of benzofuran compounds .

Chemical Reactions Analysis

Types of Reactions

2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .

Scientific Research Applications

2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2,3-dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid involves its interaction with specific molecular targets and pathways. For example, benzofuran derivatives have been shown to inhibit certain enzymes and receptors, leading to their biological effects. The exact mechanism can vary depending on the specific derivative and its target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,3-Dimethyl-2,3-dihydrobenzofuran-2-carboxylic acid is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. This makes it a valuable compound for research and industrial applications .

Properties

Molecular Formula

C11H12O3

Molecular Weight

192.21 g/mol

IUPAC Name

2,3-dimethyl-3H-1-benzofuran-2-carboxylic acid

InChI

InChI=1S/C11H12O3/c1-7-8-5-3-4-6-9(8)14-11(7,2)10(12)13/h3-7H,1-2H3,(H,12,13)

InChI Key

NDVPTXCXMXLOEM-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2OC1(C)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.